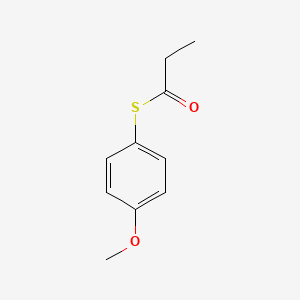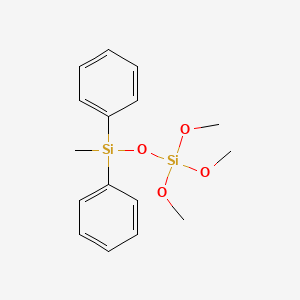
Trimethyl methyl(diphenyl)silyl orthosilicate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl methyl(diphenyl)silyl orthosilicate is a unique organosilicon compound characterized by the presence of trimethylsilyl, methyl, and diphenylsilyl groups attached to an orthosilicate core. This compound is notable for its stability and versatility in various chemical reactions, making it a valuable reagent in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trimethyl methyl(diphenyl)silyl orthosilicate typically involves the reaction of trimethylsilyl chloride, methylchlorosilane, and diphenylsilyl chloride with orthosilicic acid or its derivatives. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction conditions often include anhydrous solvents like toluene or dichloromethane and are conducted under an inert atmosphere to prevent moisture interference .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The purification of the product is achieved through distillation or recrystallization techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Trimethyl methyl(diphenyl)silyl orthosilicate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or peracids to form silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of silanes.
Substitution: The compound can participate in nucleophilic substitution reactions where the silyl groups are replaced by other nucleophiles like halides or alkoxides
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Halides, alkoxides; reactions often carried out in polar aprotic solvents like dimethylformamide or acetonitrile
Major Products Formed:
Oxidation: Silanols, siloxanes.
Reduction: Silanes.
Substitution: Various substituted silyl compounds
Scientific Research Applications
Trimethyl methyl(diphenyl)silyl orthosilicate finds applications in several scientific research fields:
Mechanism of Action
The mechanism of action of trimethyl methyl(diphenyl)silyl orthosilicate involves the interaction of its silyl groups with various molecular targets. The compound can form stable covalent bonds with hydroxyl and amino groups, leading to the formation of silyl ethers and amines. This interaction is facilitated by the nucleophilic attack on the silicon atom, followed by the elimination of a leaving group such as chloride or alkoxide .
Comparison with Similar Compounds
Trimethylsilyl chloride: Used for similar protective group chemistry but lacks the diphenylsilyl group.
Methylchlorosilane: Similar in reactivity but does not contain the trimethylsilyl or diphenylsilyl groups.
Diphenylsilyl chloride: Shares the diphenylsilyl group but lacks the trimethylsilyl and orthosilicate components
Uniqueness: Trimethyl methyl(diphenyl)silyl orthosilicate is unique due to the combination of trimethylsilyl, methyl, and diphenylsilyl groups attached to an orthosilicate core. This unique structure imparts enhanced stability and reactivity, making it a versatile reagent in various chemical transformations and industrial applications .
Properties
CAS No. |
137530-35-9 |
|---|---|
Molecular Formula |
C16H22O4Si2 |
Molecular Weight |
334.51 g/mol |
IUPAC Name |
trimethyl [methyl(diphenyl)silyl] silicate |
InChI |
InChI=1S/C16H22O4Si2/c1-17-22(18-2,19-3)20-21(4,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,1-4H3 |
InChI Key |
PVHRKVVPZJIASK-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](OC)(OC)O[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[(5-phenylfuran-2-yl)methylidene]furan-2(5H)-one](/img/structure/B14280351.png)
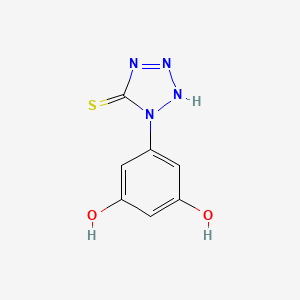
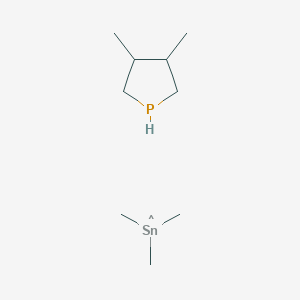
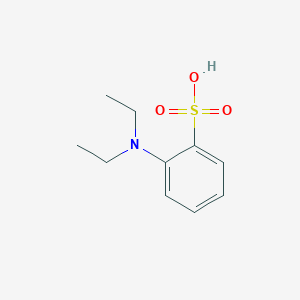

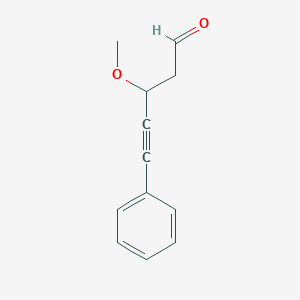

![3,3'-Difluoro-4-[(6-methyloctyl)oxy]-4'-undecyl-1,1'-biphenyl](/img/structure/B14280397.png)
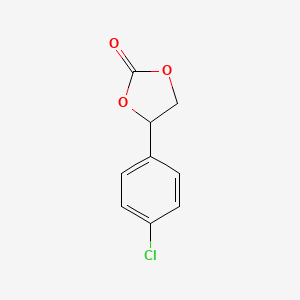
![2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3-oxathiolane](/img/structure/B14280414.png)
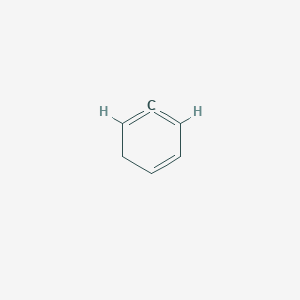
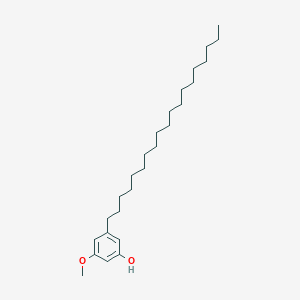
![2-Butene, 1,1,1,2,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]-](/img/structure/B14280424.png)
